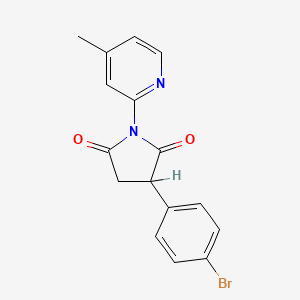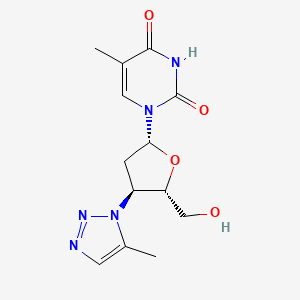
2,3'-Anhydro-1-(2-deoxy-2-fluoro-5-O-trityl-beta-D-lyxofuranosyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trityl-lyxofuranosyl-T is a compound that belongs to the class of trityl radicals, which are known for their stability and unique properties. Trityl radicals are characterized by the presence of a trityl group, which is a triphenylmethyl group, attached to a lyxofuranosyl moiety. These compounds are of significant interest in various fields of scientific research due to their stability and reactivity.
Métodos De Preparación
The synthesis of Trityl-lyxofuranosyl-T involves several steps, starting with the protection of the lyxofuranosyl moiety. The trityl group is introduced through a series of reactions that typically involve the use of trityl chloride and a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Trityl-lyxofuranosyl-T undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of trityl cations, while reduction reactions may yield trityl anions .
Aplicaciones Científicas De Investigación
Trityl-lyxofuranosyl-T has a wide range of applications in scientific research. In chemistry, it is used as a spin label in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions. In biology, it is employed in site-directed spin labeling to study protein structures and conformational changes. In medicine, trityl radicals are explored for their potential use in drug delivery systems and as antioxidants. Industrial applications include their use as stabilizers in polymer chemistry and as catalysts in various chemical processes .
Mecanismo De Acción
The mechanism of action of Trityl-lyxofuranosyl-T involves its ability to stabilize unpaired electrons, making it an effective spin label. The trityl group interacts with molecular targets through various pathways, including electron transfer and radical formation. These interactions are crucial for its applications in EPR studies and other research areas. The stability of the trityl radical is attributed to the delocalization of the unpaired electron over the aromatic rings of the trityl group .
Comparación Con Compuestos Similares
Trityl-lyxofuranosyl-T can be compared with other similar compounds such as triphenylmethyl radicals and triphenylamine radical cations. While all these compounds share the trityl group, Trityl-lyxofuranosyl-T is unique due to the presence of the lyxofuranosyl moiety, which imparts additional stability and reactivity. Other similar compounds include trityl cations and trityl anions, which are used in various chemical processes and have distinct properties and applications .
Propiedades
Número CAS |
128114-99-8 |
|---|---|
Fórmula molecular |
C29H25FN2O4 |
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
(1R,9S,10R,12S)-12-fluoro-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C29H25FN2O4/c1-19-17-32-27-24(30)25(36-28(32)31-26(19)33)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3/t23-,24+,25+,27-/m1/s1 |
Clave InChI |
DPSJICBTCIHLOT-DPRQWMOBSA-N |
SMILES isomérico |
CC1=CN2[C@H]3[C@H]([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O)F |
SMILES canónico |
CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)






![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)



